molecular formula C16H18N4O4S B2714320 3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396795-16-6

3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2714320
CAS No.: 1396795-16-6
M. Wt: 362.4
InChI Key: SCCAASOVXZCRDC-UHFFFAOYSA-N
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Description

3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the synthesis and evaluation of compounds with structures closely related to the one , focusing on their antimicrobial properties. For example, studies have synthesized novel azetidinones and oxadiazole derivatives to assess their antibacterial and antifungal activities. These compounds have been evaluated against a range of microbial strains, providing valuable insights into their potential therapeutic applications.

  • In the synthesis of azetidinones and their antimicrobial evaluation, compounds have been synthesized via condensation and cyclocondensation reactions, showcasing good yields and significant antimicrobial activities against various bacterial and fungal strains (Sanjay D. Prajapati & M. Thakur, 2014).

  • Another study highlighted the antibacterial activity and mechanism of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. These compounds not only demonstrated good antibacterial activities but also induced increased resistance in plants against bacterial infections, suggesting a potential agricultural application (Li Shi et al., 2015).

Potential Anticancer Applications

The compound's structural motifs are also explored for potential anticancer applications. For instance, derivatives of azetidinones and oxadiazoles have been studied for their ability to inhibit cancer cell growth, with some compounds displaying potent cytotoxic properties against tumor cells.

  • Research into kinesin spindle protein inhibitors, featuring compounds with related structural features, identified candidates with significant biochemical potency and suitability for clinical development as anticancer agents (M. Theoclitou et al., 2011).

Synthesis and Characterization

The synthesis and characterization of compounds incorporating oxadiazole and azetidinone motifs have been extensively studied, focusing on their potential for developing new therapeutic agents. These studies involve detailed synthesis procedures, characterization, and evaluation of biological activities, contributing to a better understanding of the compound's applications.

  • Studies on the synthesis, characterization, and in vitro antimicrobial screening of quinoline nucleus-containing derivatives highlight the synthetic routes and potential antimicrobial properties of compounds closely related to the chemical (N. Desai & A. Dodiya, 2014).

Properties

IUPAC Name

3-[5-(1-cyclopropylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-17-15(21)11-4-2-3-10(7-11)14-18-16(24-19-14)12-8-20(9-12)25(22,23)13-5-6-13/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCAASOVXZCRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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